molecular formula C8H13N5O B1418875 3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine CAS No. 921225-15-2

3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B1418875
CAS No.: 921225-15-2
M. Wt: 195.22 g/mol
InChI Key: PROBRELCROBMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C8H13N5O and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound can act as a ligand for certain enzymes, modulating their activity. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions is often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding is often facilitated by the triazole and pyrrolidinyl groups, which provide multiple points of interaction. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound can inhibit or activate enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues. The distribution of the compound can also affect its accumulation and overall biological effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-8-10-6(11-12-8)5-7(14)13-3-1-2-4-13/h1-5H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROBRELCROBMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672458
Record name 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921225-15-2
Record name 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.